N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide
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Overview
Description
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused chromone and pyrimidine ring system, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide typically involves the condensation of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This reaction is facilitated by the presence of suitable catalysts and solvents under controlled temperature conditions. The key steps in the synthesis include:
Preparation of 3-benzoyl chromones: This involves the reaction of chromone derivatives with benzoyl chloride in the presence of a base such as pyridine.
Condensation with benzamidines: The 3-benzoyl chromones are then reacted with benzamidines under reflux conditions to form the desired chromeno-pyrimidine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromeno-pyrimidine derivatives.
Scientific Research Applications
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide has shown potential in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide can be compared with other chromeno-pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
Chromeno[2,3-d]pyrimidine derivatives: Exhibiting similar anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: Evaluated for their antioxidant and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-6-8-13(9-7-12)18(23)22-19-20-10-14-11-24-16-5-3-2-4-15(16)17(14)21-19/h2-10H,11H2,1H3,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHUIPWFZREHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C3COC4=CC=CC=C4C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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